molecular formula C19H14IN3OS B2763162 2-iodo-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide CAS No. 921138-34-3

2-iodo-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide

Cat. No.: B2763162
CAS No.: 921138-34-3
M. Wt: 459.31
InChI Key: FNMICPFLTOLJNY-UHFFFAOYSA-N
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Description

The compound 2-iodo-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide (referred to hereafter as the "target compound") is a benzamide derivative featuring a 2-iodo substituent on the benzamide ring and a 3-methylimidazo[2,1-b]thiazole moiety linked via a phenyl group. The iodine atom may enhance lipophilicity and influence halogen bonding, while the methyl group on the imidazo[2,1-b]thiazole could modulate steric effects and metabolic stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Imidazo[2,1-b]thiazole Core: This step involves the cyclization of appropriate thiazole and imidazole precursors under acidic or basic conditions. For instance, the reaction between 2-aminothiazole and 2-bromoacetophenone in the presence of a base like potassium carbonate can yield the imidazo[2,1-b]thiazole core.

    Amidation: The final step involves the coupling of the iodinated imidazo[2,1-b]thiazole derivative with 3-aminobenzamide under conditions that facilitate amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-iodo-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. For example, it can undergo Suzuki coupling with boronic acids to form biaryl compounds.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the imidazo[2,1-b]thiazole ring or the benzamide moiety.

    Amidation and Esterification: The benzamide group can participate in further amidation or esterification reactions to form more complex derivatives.

Common Reagents and Conditions

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are commonly used in Suzuki coupling reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, Suzuki coupling would yield biaryl derivatives, while oxidation might produce various oxidized forms of the imidazo[2,1-b]thiazole ring.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of imidazo[2,1-b]thiazole exhibit significant antimicrobial properties. For instance, a study on related compounds showed promising results against Mycobacterium tuberculosis (Mtb), with some derivatives displaying IC50 values as low as 2.32 µM, indicating strong antitubercular activity . Given the structural similarities, it is plausible that 2-iodo-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide may exhibit similar properties.

Cancer Therapeutics

The compound's structural features suggest potential applications in cancer therapy. Benzamide derivatives have been explored for their ability to inhibit specific cancer cell lines. For example, research has highlighted the efficacy of benzamide-based compounds in targeting malignant melanoma through radioiodination techniques . The iodine atom in this compound could enhance its utility in targeted radiotherapy.

Synthesis and Biological Evaluation

A comprehensive study synthesized various imidazo-thiazole derivatives and evaluated their biological activities against Mtb. The synthesized compounds were characterized using techniques such as NMR and mass spectrometry, confirming their structures and activities . While specific data on this compound is limited, the methodologies applied could be adapted for further exploration of this compound.

Structure-Activity Relationship (SAR) Studies

SAR studies on related benzamide derivatives have shown that modifications to the molecular structure can significantly influence biological activity. For example, changes in substituents on the benzamide core have been linked to enhanced potency against various targets . Investigating similar modifications on this compound could yield insights into optimizing its therapeutic potential.

Mechanism of Action

The mechanism of action of 2-iodo-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[2,1-b]thiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The iodine atom may also play a role in enhancing the compound’s binding affinity through halogen bonding interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features and Modifications

The target compound belongs to a broader class of imidazo[2,1-b]thiazole derivatives, many of which are SIRT1 activators or kinase modulators. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents/Modifications Biological Activity References
Target Compound C21H16IN3OS 2-iodo benzamide; 3-methylimidazo[2,1-b]thiazole Not explicitly reported (structural analog of SIRT1 activators)
SRT1720 C25H24ClN7OS Quinoxaline-2-carboxamide; piperazin-1-ylmethyl group Potent SIRT1 agonist; enhances mitochondrial biogenesis in mice
3,4,5-Trimethoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide C26H29N5O4S Trimethoxy benzamide; piperazine linker SIRT1 activator (similar to SRT1720)
N-(2-(3-(Piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide C21H21N7OS Pyrazine carboxamide; piperazine group Not explicitly reported (structural analog of SRT series)
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-phenoxybenzenesulfonamide C23H17N3O3S2 Sulfonamide group; phenoxybenzene Anti-inflammatory or kinase inhibition (hypothesized)

Functional Implications of Substituent Variations

Benzamide vs. Quinoxaline/Pyrazine Carboxamide: The target compound’s benzamide core differentiates it from SRT1720 and related analogs, which use quinoxaline or pyrazine carboxamide groups. SRT1720’s quinoxaline moiety contributes to its high potency as a SIRT1 activator (~1,000-fold more potent than resveratrol) .

Piperazine vs. Methyl Substituents :

  • Piperazine-containing analogs (e.g., SRT1720, compound) exhibit improved solubility and pharmacokinetic profiles due to the basic nitrogen in the piperazine ring. The target compound’s 3-methyl group on the imidazo[2,1-b]thiazole may reduce solubility but increase metabolic stability by shielding reactive sites .

Iodo Substituent :

  • The 2-iodo group in the target compound is unique among the analogs reviewed. Iodine’s large atomic radius and polarizability could enhance interactions with hydrophobic pockets or halogen-bond-accepting residues in target proteins, a feature absent in methoxy- or methyl-substituted analogs .

Research Findings and Controversies

SIRT1 Activation and Mitochondrial Effects

  • SRT1720: Demonstrates robust SIRT1 activation (EC50 ~0.16 μM) and enhances mitochondrial biogenesis in mice via PGC-1α deacetylation . However, its activity is disputed due to artifacts in fluorogenic assays using non-physiological substrates .
  • The iodine substituent may alter substrate specificity compared to SRT1720’s quinoxaline group.

Pharmacological Potential of Halogenated Analogs

  • Halogenated benzamides (e.g., iodinated derivatives) are increasingly explored for kinase inhibition and epigenetic modulation. The target compound’s iodine atom could position it as a candidate for targets requiring halogen bonding, such as tyrosine kinases or DNA-binding proteins .

Biological Activity

2-Iodo-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the introduction of an iodine atom and the formation of the imidazo-thiazole moiety. Various synthetic routes have been documented, including copper-catalyzed reactions that enhance regioselectivity and yield .

Antimicrobial Activity

Research has indicated that derivatives of imidazo[2,1-b]thiazole exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effective inhibition against Mycobacterium tuberculosis (Mtb). Specifically, one study reported a benzo-[d]-imidazo-[2,1-b]-thiazole derivative with an IC50 of 2.32 μM against Mtb, suggesting that modifications in the structure can lead to enhanced activity against specific bacterial strains .

Antitumor Effects

The compound's potential antitumor activity has been evaluated through various in vitro assays. A related compound, 4-iodo-3-nitrobenzamide, demonstrated cytotoxic effects on tumor cells without significant toxicity to normal cells at tested doses . This suggests a selective action that could be beneficial in cancer therapy.

The mechanism by which these compounds exert their biological effects often involves the modulation of key cellular pathways. For example, some studies have indicated that imidazo-thiazole derivatives can interact with poly(ADP-ribose) polymerase (PARP), leading to cell death in cancerous cells through zinc ejection from the enzyme's active site . This interaction highlights the potential for these compounds to be developed as targeted therapies.

Case Studies

Study Compound Target IC50/Effect Notes
IT10Mtb2.32 μMNo acute toxicity observed in MRC-5 cells.
4-iodo-3-nitrobenzamideTumor cellsCytotoxicity observedSelective action on tumor cells without harming normal cells.

Pharmacokinetics and Toxicity

In terms of pharmacokinetics, studies have shown that modifications to the benzamide structure can influence absorption and distribution in biological systems. The lack of significant toxicity at higher concentrations indicates a favorable safety profile for further development .

Q & A

Q. What synthetic methodologies are recommended for 2-iodo-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide, and how can reaction conditions be optimized?

Basic Research Question
The synthesis of imidazo[2,1-b]thiazole derivatives often involves multi-step reactions. A high-yield approach (90–96%) for structurally similar compounds utilizes Friedel-Crafts acylation under solvent-free conditions with Eaton’s reagent (P₂O₅/MeSO₃H). Key parameters include:

  • Temperature control : Reactions are typically conducted at 80–100°C.
  • Substrate ratios : Stoichiometric equivalence between imidazothiazole precursors and benzamide derivatives.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) ensures purity .

For iodinated derivatives like the target compound, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may integrate the 2-iodobenzamide moiety. Reaction optimization includes:

  • Catalyst selection (Pd(PPh₃)₄ or PdCl₂(dppf)).
  • Base choice (K₂CO₃ or Cs₂CO₃) to stabilize intermediates .

Q. How can computational chemistry methods like DFT predict electronic properties and reactivity?

Advanced Research Question
Density-functional theory (DFT) with Becke’s hybrid functional (B3LYP) incorporating exact exchange terms improves accuracy for thermochemical properties. Applications include:

  • HOMO-LUMO analysis : Predicts charge transfer and redox behavior. For imidazothiazoles, electron-withdrawing groups (e.g., iodine) lower LUMO energies, enhancing electrophilic reactivity .
  • Binding affinity modeling : Docking studies with biological targets (e.g., sirtuins or kinases) using software like AutoDock Vina. Parameters include:
    • Van der Waals radii adjustments for halogen bonds (iodine’s σ-hole interactions).
    • Solvent effects modeled via Poisson-Boltzmann methods .

Q. What in vitro assays are appropriate for evaluating anticancer activity, and how should contradictory data be resolved?

Basic Research Question
Antiproliferative assays :

  • MTT assay : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7, HeLa).
  • Apoptosis markers : Caspase-3/7 activation via fluorogenic substrates.

Contradiction resolution :

  • Dose-response validation : Repeat assays with expanded concentration ranges.
  • Comparative analysis : Benchmark against reference drugs (e.g., doxorubicin) and structurally analogous compounds (e.g., imidazothiazole derivatives with methyl or sulfonamide groups) .

Q. How does structural modification influence biological activity, and what SAR trends are observed?

Advanced Research Question
Key structural determinants for imidazothiazole derivatives:

Substituent PositionFunctional GroupObserved Activity TrendReference
3-Methyl (imidazothiazole)MethylEnhances metabolic stability
Benzamide para-IodoIodineIncreases halogen bonding with target proteins
Sulfonamide (phenyl ring)SO₂NH₂Improves solubility and kinase inhibition

Example : Replacing 2-iodo with methoxy (as in SRT modulators) reduces steric hindrance but decreases electrophilicity, impacting target engagement .

Q. What analytical techniques confirm structural integrity and purity?

Basic Research Question

  • NMR spectroscopy : ¹H/¹³C NMR (e.g., δ 7.5–8.5 ppm for aromatic protons, δ 37–45 ppm for sulfonamide CH₃).
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns.
  • HPLC-PDA : Purity >95% with C18 columns (acetonitrile/water gradients) .

Q. What mechanisms underlie the compound’s potential neuroprotective or antiparasitic effects?

Advanced Research Question

  • ER stress induction : Similar imidazothiazoles activate PERK/eIF2α pathways, triggering apoptosis in glioblastoma cells. Validate via Western blot (CHOP, GRP78) .
  • Anthelmintic activity : Structural analogs inhibit tubulin polymerization in parasites. Use microtubule disruption assays (e.g., colchicine-binding competition) .

Q. How can eco-friendly synthesis be achieved for this compound?

Advanced Research Question

  • Solvent-free synthesis : Eaton’s reagent minimizes waste (no solvent recovery needed).
  • Catalyst recycling : Palladium nanoparticles immobilized on magnetic supports reduce heavy metal waste .

Q. What strategies optimize pharmacokinetic properties (e.g., blood-brain barrier penetration)?

Advanced Research Question

  • LogP adjustment : Introduce polar groups (e.g., hydroxyl or morpholine) to balance lipophilicity.
  • Prodrug design : Esterify carboxylic acids to enhance BBB permeability, with in vivo hydrolysis reactivating the compound .

Q. How do reaction intermediates impact synthetic scalability?

Basic Research Question

  • Intermediate stability : Imidazothiazole precursors (e.g., 3-methylimidazo[2,1-b]thiazole) require anhydrous storage to prevent hydrolysis.
  • Scale-up challenges : Exothermic reactions (e.g., iodination) need controlled heat dissipation. Batch reactors with cooling jackets are recommended .

Q. What are the limitations of current biological data, and how can they be addressed?

Advanced Research Question

  • Limited in vivo studies : Prioritize murine models for toxicity and efficacy.
  • Off-target effects : Use CRISPR-Cas9 knockout models to confirm target specificity (e.g., SIRT1 vs. SIRT2) .

Properties

IUPAC Name

2-iodo-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14IN3OS/c1-12-11-25-19-22-17(10-23(12)19)13-5-4-6-14(9-13)21-18(24)15-7-2-3-8-16(15)20/h2-11H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMICPFLTOLJNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14IN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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